

# Spectroscopic Profile of Diethyl sec-butylmalonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl sec-butylmalonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl sec-butylmalonate** (CAS No. 83-27-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Data Presentation

The quantitative spectroscopic data for **Diethyl sec-butylmalonate** is summarized in the tables below for efficient reference and comparison.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
4.19	Quartet	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.15	Doublet	1H	-CH(COOEt) <sub>2</sub>
2.05	Multiplet	1H	-CH <sub>2</sub> -CH(CH <sub>3</sub> )-CH <sub>2</sub> -
1.45	Multiplet	2H	-CH <sub>2</sub> -CH(CH <sub>3</sub> )-CH <sub>2</sub> -
1.26	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>
0.91	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>
0.88	Doublet	3H	-CH(CH <sub>3</sub> )-

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
168.5	C=O
61.3	-O-CH <sub>2</sub> -CH <sub>3</sub>
56.5	-CH(COOEt) <sub>2</sub>
35.8	-CH <sub>2</sub> -CH(CH <sub>3</sub> )-CH <sub>2</sub> -
26.4	-CH <sub>2</sub> -CH(CH <sub>3</sub> )-CH <sub>2</sub> -
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
11.8	-CH <sub>2</sub> -CH <sub>3</sub>
11.5	-CH(CH <sub>3</sub> )-

**Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965-2875	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1250-1020	Strong	C-O stretch (ester)

**Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
216	5	[M] <sup>+</sup> (Molecular Ion)
171	95	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
160	100	[M - C <sub>4</sub> H <sub>9</sub> + H] <sup>+</sup>
143	40	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
115	55	[C <sub>6</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
88	80	[C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **Diethyl sec-butylmalonate** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.<sup>[1]</sup> The solution was transferred to a 5 mm NMR tube.<sup>[1]</sup>
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 500 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16 scans.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 scans.
- Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **Diethyl sec-butylmalonate** liquid was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.<sup>[2]</sup>
- Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - A background spectrum of the clean NaCl plates was first recorded.

- The sample was then placed in the beam path, and the spectrum was acquired over a range of 4000 to 400  $\text{cm}^{-1}$ .[\[3\]](#)
- Multiple scans (e.g., 16-32) were averaged to improve the signal-to-noise ratio.[\[3\]](#)
- Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

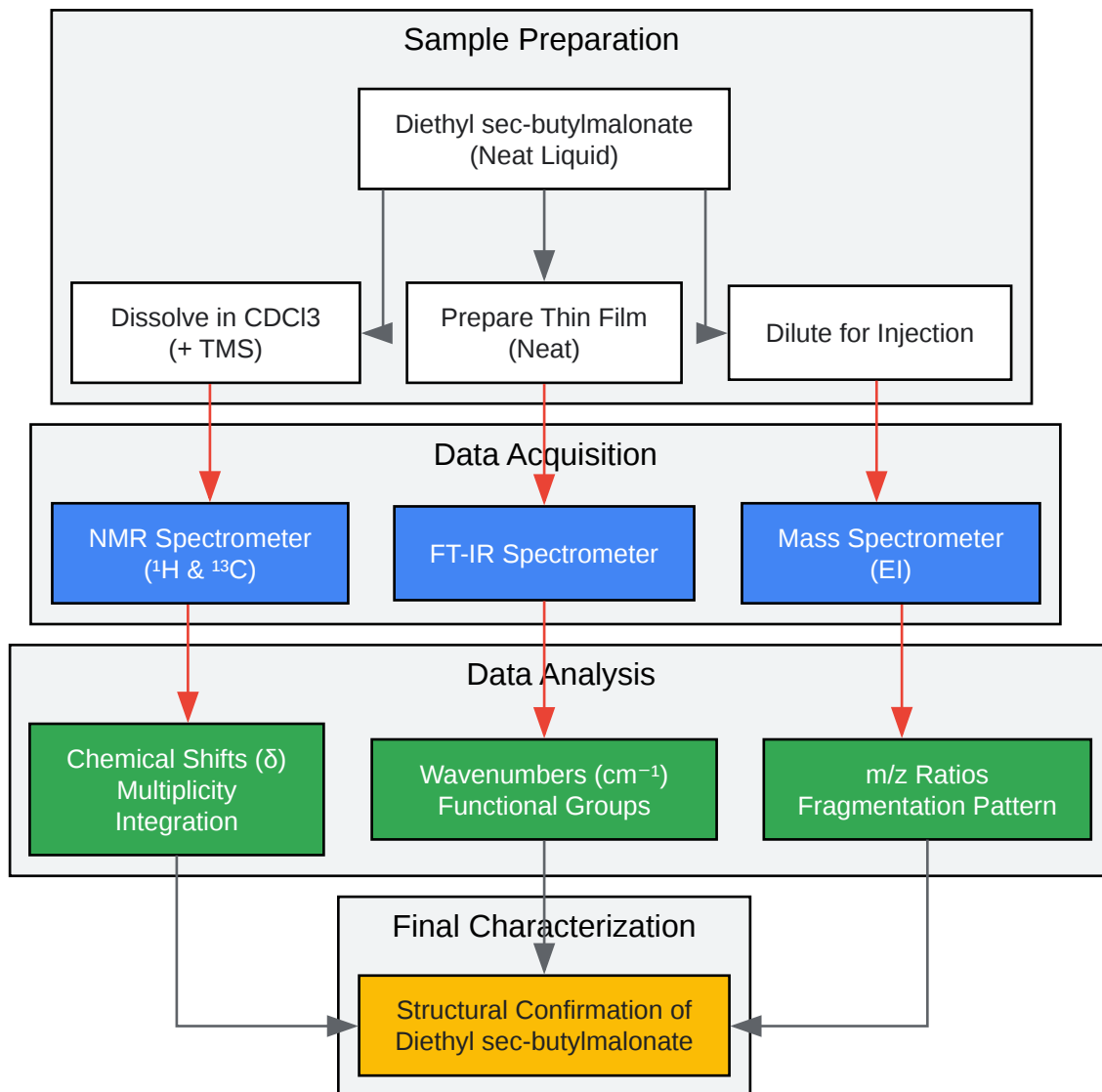
## Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
- Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.
- Ionization: The sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.[\[4\]](#)
- Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a quadrupole or magnetic sector mass analyzer.[\[4\]](#)
- Detection: An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing relative intensity versus  $m/z$ .

## Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for characterizing **Diethyl sec-butylmalonate** is depicted below.

## General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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## References

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